molecular formula C22H22N2O5S B2635203 9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-97-8

9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2635203
CAS No.: 866807-97-8
M. Wt: 426.49
InChI Key: UQSRJHPPMHFTFY-UHFFFAOYSA-N
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Description

9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that features a chromeno[2,3-d]pyrimidine core with various functional groups attached

Preparation Methods

The synthesis of 9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multiple steps, starting with the preparation of the chromeno[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The introduction of the ethoxy and trimethoxyphenyl groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The chromeno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.

    Substitution: The ethoxy and trimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the chromeno[2,3-d]pyrimidine core can interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other derivatives of chromeno[2,3-d]pyrimidine with different substituents. For example:

  • 9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
  • 9-ethoxy-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4-thione These compounds share structural similarities but differ in their functional groups, which can lead to variations in their biological activity and applications. The unique combination of the ethoxy and trimethoxyphenyl groups in 9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione contributes to its distinct properties and potential uses.

Properties

IUPAC Name

9-ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-5-28-15-8-6-7-12-9-14-21(29-18(12)15)23-20(24-22(14)30)13-10-16(25-2)19(27-4)17(11-13)26-3/h6-8,10-11H,5,9H2,1-4H3,(H,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSRJHPPMHFTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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